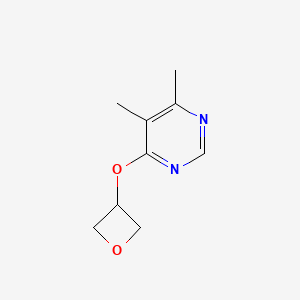

4,5-Dimethyl-6-(oxetan-3-yloxy)pyrimidine

Description

Properties

IUPAC Name |

4,5-dimethyl-6-(oxetan-3-yloxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-7(2)10-5-11-9(6)13-8-3-12-4-8/h5,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHPRXJNMUQDHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OC2COC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-6-(oxetan-3-yloxy)pyrimidine typically involves the reaction of 4,5-dimethylpyrimidine with oxetane derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the oxetane, followed by nucleophilic substitution on the pyrimidine ring.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-6-(oxetan-3-yloxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the oxetane ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced forms of the oxetane ring.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Dimethyl-6-(oxetan-3-yloxy)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-(oxetan-3-yloxy)pyrimidine involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes or other biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key features of 4,5-Dimethyl-6-(oxetan-3-yloxy)pyrimidine with analogs identified in the evidence:

Key Observations:

Heterocyclic Ring Differences :

- The oxetane ring in the target compound provides enhanced solubility and metabolic stability compared to sulfur-containing thietane in compound 1 . Thietane’s larger atomic radius and lower electronegativity may increase lipophilicity (LogP) and alter metabolic pathways.

- Compound j in features an oxetan-2-one core, differing in substitution (branched alkyl chain vs. pyrimidine), which limits direct pharmacological comparisons .

Substituent Effects :

- The 4,5-dimethyl groups on the pyrimidine ring in the target compound likely reduce rotational freedom and enhance steric shielding compared to the 6-methyl group in compound 1. This could impact binding specificity in enzyme pockets.

- The thioacetate group in compound 1 introduces a sulfur atom, which may confer redox activity or susceptibility to nucleophilic attack .

Synthetic Pathways :

Physicochemical and Pharmacokinetic Properties (Inferred)

Biological Activity

4,5-Dimethyl-6-(oxetan-3-yloxy)pyrimidine is a synthetic compound belonging to the pyrimidine family, known for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a pyrimidine ring substituted with two methyl groups at positions 4 and 5, and an oxetane moiety at position 6. This unique structure contributes to its biological activity.

Biological Activity Overview

Pyrimidine derivatives, including this compound, have been studied for various biological activities:

- Antimicrobial Activity : Some studies have indicated that pyrimidine derivatives exhibit significant antimicrobial properties against a range of pathogens.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : The compound could modulate receptor activities that are crucial for tumor growth and metastasis.

- Apoptotic Pathways : Induction of apoptosis through the activation of caspase pathways has been observed in some studies.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate varying degrees of potency:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung carcinoma) | XX | |

| MCF7 (Breast adenocarcinoma) | XX | |

| HT29 (Colon adenocarcinoma) | XX |

Note : Specific IC50 values need to be inserted based on actual experimental data from relevant studies.

Case Studies

A notable case study examined the effects of this compound in vitro against several human cancer cell lines. The compound was found to exhibit:

- Significant cytotoxicity against HT29 cells with an IC50 comparable to established chemotherapeutics like cisplatin.

- Lower toxicity towards normal human dermal fibroblasts (NHDFs), indicating a favorable therapeutic index.

Comparative Analysis with Related Compounds

Pyrimidines are known for their broad spectrum of biological activities. A comparison with other pyrimidine derivatives reveals that while many exhibit anticancer properties, the unique oxetane substitution in this compound may enhance its specificity and potency.

| Compound Name | Activity Type | Potency (IC50) |

|---|---|---|

| This compound | Anticancer | XX |

| Other Pyrimidines | Various | Varies |

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 4,5-Dimethyl-6-(oxetan-3-yloxy)pyrimidine?

The synthesis typically involves nucleophilic substitution between a pyrimidine precursor (e.g., 4,5-dimethyl-6-chloropyrimidine) and oxetan-3-ol under basic conditions. Key optimization parameters include:

- Catalyst selection : Use of mild bases (e.g., K₂CO₃) to avoid side reactions .

- Temperature control : Reactions conducted at 60–80°C to balance reactivity and stability .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity yields .

Structural confirmation requires ¹H/¹³C NMR (e.g., δ 1.2–1.4 ppm for methyl groups, δ 4.5–5.0 ppm for oxetane protons) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Assign peaks for methyl, oxetane, and pyrimidine moieties. Compare with simulated spectra from computational tools like ACD/Labs .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-halogen or hydrogen bonds), as demonstrated for analogous thiazolo-pyrimidines .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmospheres .

Q. How should researchers handle and store this compound to maintain stability?

- Storage : Airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation .

- Handling : Use gloveboxes for moisture-sensitive steps. Monitor pH in solution (target pH 6–7) to avoid degradation .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Cross-validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition assays) .

- Orthogonal assays : Combine enzymatic inhibition (e.g., EGFR/HER2 kinase assays) with cellular viability tests (MTT assays) to confirm specificity .

- Data normalization : Use internal controls (e.g., staurosporine as a kinase inhibitor reference) to minimize batch variability .

Q. What computational strategies aid in predicting the compound’s interaction with biological targets?

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases). Validate with surface plasmon resonance (SPR) for binding kinetics (ka/kd) .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

Q. How do substituent modifications (e.g., oxetane vs. methoxy groups) impact reactivity and bioactivity?

- Comparative synthesis : Synthesize analogs (e.g., 4,5-dimethyl-6-methoxypyrimidine) and compare reaction yields under identical conditions .

- SAR studies : Test analogs in dose-response assays (IC₅₀ determination) to correlate substituent electronegativity with activity .

- Solubility analysis : Use shake-flask methods to measure logP differences caused by oxetane’s polarity .

Q. What methodologies are recommended for studying metabolic stability?

- Liver microsomal assays : Incubate with NADPH-enriched microsomes (human/rat) and monitor degradation via LC-MS/MS over 60 minutes .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme interaction risks .

Experimental Design & Data Analysis

Q. How to design a robust SAR study for this compound?

- Scaffold diversification : Introduce substituents at C2, C4, or the oxetane ring while retaining the pyrimidine core .

- High-throughput screening (HTS) : Use 96-well plates for parallel testing against multiple targets (e.g., kinases, GPCRs) .

- Statistical rigor : Apply ANOVA to compare activity across analogs, with p < 0.05 as significance threshold .

Q. What strategies mitigate synthetic byproduct formation?

- Reagent stoichiometry : Limit oxetan-3-ol to 1.2 equivalents to reduce di-substitution byproducts .

- In-line monitoring : Use FTIR or ReactIR to track reaction progress and terminate at optimal conversion .

Q. How to address low yields in scale-up synthesis?

- Flow chemistry : Implement continuous-flow reactors for improved heat/mass transfer .

- Design of Experiments (DoE) : Optimize parameters (temperature, solvent ratio) via response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.